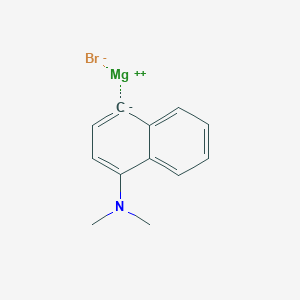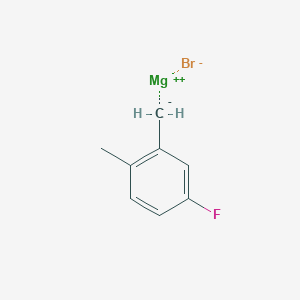
2-Decylmagnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Decylmagnesium bromide is an organomagnesium compound with the chemical formula C10H21BrMg . It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is typically found as a solution in diethyl ether and is known for its reactivity and versatility in various chemical reactions .
Mécanisme D'action
Target of Action
2-Decylmagnesium bromide is an organometallic compound, specifically a Grignard reagent . Grignard reagents are commonly used in organic synthesis for carbon-carbon bond formation, reduction reactions, and addition reactions to carbonyl compounds . Therefore, the primary targets of this compound are typically carbonyl compounds such as aldehydes, ketones, and esters .
Mode of Action
The mode of action of this compound involves its reaction with carbonyl compounds. The negatively charged carbon atom in the Grignard reagent attacks the electrophilic carbon atom in the carbonyl group. This results in the formation of a new carbon-carbon bond, leading to the production of alcohols, hydrocarbons, or other organic compounds .
Biochemical Pathways
As a Grignard reagent, this compound doesn’t directly participate in biochemical pathways within the body. Instead, it’s used in the laboratory to synthesize various organic compounds that may play roles in biochemical pathways .
Pharmacokinetics
It’s a highly reactive compound used in laboratory settings for chemical synthesis .
Result of Action
The result of the action of this compound is the formation of new organic compounds through the creation of carbon-carbon bonds. The specific products depend on the carbonyl compound that the Grignard reagent reacts with .
Analyse Biochimique
Biochemical Properties
The role of 2-Decylmagnesium bromide in biochemical reactions is primarily as a Grignard reagent. Grignard reagents are powerful tools in organic chemistry, often used to form carbon-carbon bonds . They can react with a variety of functional groups and biomolecules, including carbonyl compounds, to form alcohols
Molecular Mechanism
The molecular mechanism of this compound is based on its reactivity as a Grignard reagent. It can participate in nucleophilic addition reactions, particularly with carbonyl groups . This leads to the formation of new carbon-carbon bonds, which can result in the synthesis of a variety of organic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Decylmagnesium bromide is prepared through the reaction of decyl bromide with magnesium metal in an anhydrous diethyl ether solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
C10H21Br+Mg→C10H21MgBr
The reaction is exothermic and requires careful control of temperature and addition rates to ensure safety and high yield .
Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and cooling systems to manage the exothermic nature of the reaction. The purity of the reagents and solvents is crucial to avoid side reactions and ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Decylmagnesium bromide primarily undergoes nucleophilic addition reactions, where it acts as a nucleophile attacking electrophilic carbon atoms in various substrates. Some common reactions include:
Addition to Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Coupling Reactions: Participates in cross-coupling reactions to form carbon-carbon bonds.
Substitution Reactions: Can replace halides in alkyl halides to form new carbon-carbon bonds
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes, ketones, esters, and carbon dioxide.
Solvents: Diethyl ether, tetrahydrofuran (THF).
Catalysts: Often used without catalysts, but some reactions may require transition metal catalysts.
Major Products:
Alcohols: From reactions with aldehydes and ketones.
Hydrocarbons: From coupling reactions with alkyl halides.
Applications De Recherche Scientifique
2-Decylmagnesium bromide is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Synthesis of Complex Molecules: Used in the synthesis of pharmaceuticals, agrochemicals, and natural products.
Material Science: Employed in the preparation of polymers and advanced materials.
Medicinal Chemistry: Utilized in the development of new drug candidates through the formation of carbon-carbon bonds
Comparaison Avec Des Composés Similaires
Octylmagnesium Bromide: Similar in structure but with a shorter carbon chain.
Dodecylmagnesium Bromide: Similar but with a longer carbon chain.
Butylmagnesium Bromide: A shorter-chain Grignard reagent
Uniqueness: 2-Decylmagnesium bromide is unique due to its specific chain length, which provides a balance between reactivity and stability. This makes it particularly useful in the synthesis of medium-chain hydrocarbons and other compounds where a decyl group is desired .
Propriétés
IUPAC Name |
magnesium;decane;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21.BrH.Mg/c1-3-5-7-9-10-8-6-4-2;;/h3H,4-10H2,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECODMYKLOFRFT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[CH-]C.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21BrMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-acetamido-2-[[6-[5-acetamido-6-[2-[[6-[5-acetamido-6-[5-acetamido-6-(2-azidoethoxy)-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-[3-[3-acetamido-5-[6-[[5-acetamido-2-carboxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B6302326.png)


![8-Butyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6302340.png)








